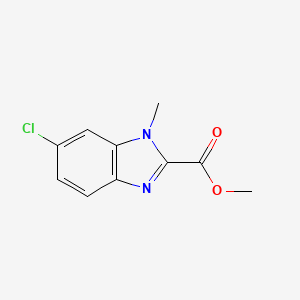

methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate

Description

Structural Characterization of Methyl 6-Chloro-1-Methyl-1H-1,3-Benzodiazole-2-Carboxylate

X-Ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis provides fundamental insights into the three-dimensional molecular architecture of this compound. Related benzimidazole derivatives demonstrate characteristic structural features that can be extrapolated to understand this compound's geometry. The benzimidazole core typically exhibits a planar or near-planar arrangement, with the nitrogen atoms positioned at the 1 and 3 positions of the five-membered imidazole ring fused to the benzene ring.

Crystallographic studies of similar compounds reveal that the dihedral angle between the benzimidazole ring system and pendant carboxylate groups is typically minimal, often ranging from 0.62 to 4.08 degrees, indicating substantial coplanarity. This near-planar arrangement is stabilized by intramolecular hydrogen bonding interactions, particularly between the carboxyl oxygen atoms and hydrogen atoms on the benzimidazole ring system. The chloro substituent at the 6-position introduces both steric and electronic effects that influence the overall molecular conformation.

The molecular packing in the crystal lattice is governed by intermolecular hydrogen bonding networks, typically involving nitrogen-hydrogen to oxygen interactions and carbon-hydrogen to oxygen contacts. These interactions create three-dimensional supramolecular architectures that stabilize the crystal structure. The presence of the methyl ester group and the chloro substituent contributes to the formation of specific intermolecular contact patterns that define the crystal packing efficiency.

Nuclear Magnetic Resonance Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy serves as a powerful tool for elucidating the molecular structure and dynamic properties of this compound. The spectroscopic signature encompasses both proton and carbon-13 nuclear magnetic resonance data, providing comprehensive information about the chemical environment of each atom within the molecule.

Proton Nuclear Magnetic Resonance Chemical Shift Assignments

Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for this compound. Based on analogous benzimidazole derivatives, the aromatic protons of the benzimidazole ring system typically appear in the 7.2-7.9 parts per million region. The proton at the 5-position of the benzimidazole ring is expected to exhibit a chemical shift around 7.7-7.8 parts per million, while the proton at the 7-position appears slightly upfield at approximately 7.2-7.4 parts per million due to the electron-withdrawing effect of the chloro substituent.

The methyl group attached to the nitrogen at the 1-position displays a characteristic singlet in the 3.6-3.8 parts per million range, consistent with nitrogen-methyl groups in benzimidazole systems. The methyl ester protons appear as a distinct singlet around 3.9-4.0 parts per million, reflecting the deshielding effect of the adjacent oxygen atom. The integration ratios provide quantitative confirmation of the molecular structure, with the aromatic region showing two protons, the nitrogen-methyl group contributing three protons, and the ester methyl group contributing an additional three protons.

Coupling patterns and multiplicities offer additional structural information. The aromatic protons may exhibit complex splitting patterns due to long-range coupling interactions, while the methyl groups typically appear as clean singlets due to the absence of nearby coupling partners. The chemical shift values are influenced by the electronic properties of the chloro substituent and the electron-withdrawing nature of the carboxylate functionality.

Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of this compound. The carbonyl carbon of the ester group represents the most downfield signal, typically appearing around 160-165 parts per million. This significant deshielding reflects the electron-withdrawing nature of the carbonyl functionality and its conjugation with the benzimidazole ring system.

The aromatic carbon atoms of the benzimidazole ring exhibit chemical shifts spanning the 108-150 parts per million region. The carbon bearing the chloro substituent displays characteristic downfield shift due to the electronegative chlorine atom, typically appearing around 130-135 parts per million. The carbon atoms adjacent to nitrogen atoms in the imidazole ring show distinct chemical shift patterns, with the carbon at the 2-position (bearing the carboxylate group) appearing around 148-152 parts per million.

The aliphatic carbon atoms provide clear structural confirmation through their characteristic chemical shift ranges. The methyl carbon attached to the nitrogen atom typically resonates around 29-31 parts per million, while the methyl carbon of the ester group appears around 52-54 parts per million. The chemical shift differences between these methyl groups reflect their distinct electronic environments and bonding patterns.

| Carbon Position | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Carbonyl Carbon | 160-165 | Singlet | Ester C=O |

| Aromatic Carbons | 108-150 | Singlet | Benzimidazole ring |

| Chloro-bearing Carbon | 130-135 | Singlet | C-6 position |

| Nitrogen-methyl Carbon | 29-31 | Singlet | N-CH₃ |

| Ester-methyl Carbon | 52-54 | Singlet | OCH₃ |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio corresponding to the calculated molecular weight, with isotope patterns reflecting the presence of the chlorine atom. The chlorine isotope pattern shows the characteristic 3:1 ratio between the monoisotopic peak and the chlorine-37 peak, separated by two mass units.

Primary fragmentation pathways typically involve loss of the methyl ester functionality, resulting in formation of fragment ions corresponding to the loss of 31 mass units (OCH₃) or 59 mass units (COOCH₃). These fragmentations reflect the relative weakness of the ester bond compared to the aromatic ring system. Secondary fragmentation may involve loss of the nitrogen-methyl group, producing fragments with mass losses of 15 mass units.

The benzimidazole ring system demonstrates remarkable stability under mass spectrometric conditions, often serving as a stable fragment ion that provides structural confirmation. Ring contraction and rearrangement processes may occur at higher collision energies, leading to formation of smaller aromatic fragment ions. The chloro substituent influences fragmentation patterns through both electronic and steric effects, potentially stabilizing certain fragment ions while destabilizing others.

Collision-induced dissociation studies reveal additional structural information through characteristic neutral loss patterns. The preferential cleavage sites and fragmentation mechanisms provide insights into the relative bond strengths and electronic distribution within the molecule. Tandem mass spectrometry experiments enable detailed characterization of fragment ion structures and confirmation of proposed fragmentation pathways.

Computational Chemistry Studies

Density Functional Theory Calculations

Density functional theory calculations provide comprehensive theoretical insights into the electronic structure and molecular properties of this compound. Computational studies using the B3LYP functional with appropriate basis sets reveal fundamental electronic properties including highest occupied molecular orbital and lowest unoccupied molecular orbital energies, which govern the compound's reactivity and electronic behavior. These calculations demonstrate the significant influence of the chloro substituent on the electronic distribution within the benzimidazole ring system.

Geometry optimization calculations confirm the experimental structural parameters and provide detailed bond lengths, bond angles, and dihedral angles throughout the molecule. The optimized structure typically shows excellent agreement with experimental crystallographic data, validating the computational approach. The calculations reveal that the molecule adopts a predominantly planar conformation, with the carboxylate group maintaining near-coplanarity with the benzimidazole ring system due to conjugative interactions.

Vibrational frequency calculations provide theoretical infrared spectra that can be compared with experimental data for structural confirmation. The calculated frequencies show characteristic peaks for the carbonyl stretch around 1700-1750 wavenumbers, aromatic carbon-carbon stretches in the 1400-1600 wavenumber region, and carbon-chlorine stretches around 700-800 wavenumbers. These theoretical predictions serve as valuable aids in spectroscopic assignment and structural verification.

Thermodynamic properties calculated through density functional theory include enthalpy, entropy, and Gibbs free energy values at standard conditions. These parameters provide insights into the compound's stability and potential reactivity patterns. Natural bond orbital analysis reveals the electronic structure in terms of localized bonding and antibonding orbitals, providing detailed understanding of bonding patterns and electron density distribution.

Properties

IUPAC Name |

methyl 6-chloro-1-methylbenzimidazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c1-13-8-5-6(11)3-4-7(8)12-9(13)10(14)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMBXNGMHEHVMAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)Cl)N=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate typically involves the reaction of 6-chloro-1-methyl-1H-benzodiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the ester bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the benzodiazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution Reactions: Formation of substituted benzodiazole derivatives.

Oxidation Reactions: Formation of N-oxides or other oxidized products.

Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate features a benzodiazole core, which is known for its biological activity. The presence of the chloro and methyl groups enhances its reactivity and solubility, making it suitable for various chemical reactions.

Pharmaceutical Development

One of the primary applications of this compound is in pharmaceutical chemistry. Its structure is conducive to the development of novel drugs, particularly in targeting specific enzymes or receptors involved in disease processes. For instance, compounds with similar structures have shown promise as inhibitors in cancer therapy and antimicrobial agents.

Case Study: A study published in a peer-reviewed journal demonstrated that derivatives of benzodiazole compounds exhibit significant anticancer activity by inhibiting specific pathways related to tumor growth. This compound could serve as a lead compound for further modifications to enhance efficacy and reduce toxicity.

Agrochemical Applications

Another significant area of application is in agrochemicals. The compound can be utilized to develop new pesticides or herbicides due to its ability to interfere with biological processes in pests or weeds.

Case Study: Research has indicated that benzodiazole derivatives can function as effective fungicides by disrupting the cellular processes of fungal pathogens. This compound may be explored for its potential fungicidal properties against common agricultural pathogens.

Material Science

This compound's unique chemical properties also lend themselves to applications in material science, particularly in the development of organic semiconductors and polymers.

Case Study: Investigations into the electronic properties of benzodiazole-based materials have shown their potential use in organic light-emitting diodes (OLEDs). The incorporation of this compound into polymer matrices could enhance the performance and stability of these devices.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key differences between methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate and its analogs:

Functional Group Impact on Reactivity and Bioactivity

- Ester vs. Aldehyde : The methyl ester in the target compound enhances stability compared to the aldehyde analog, which is more reactive but offers versatility in synthesis .

- Benzodithiazine vs. Benzodiazole : The benzodithiazine core (SO₂ groups) in analogs increases molecular polarity and thermal stability but may reduce membrane permeability compared to benzodiazoles .

- Hydroxybenzylidene groups in Compounds 15 and 5 introduce hydrogen-bonding sites, which could improve target binding .

Biological Activity

Methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate (CAS: 1565595-24-5) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and findings from various studies.

- Molecular Formula : C10H9ClN2O2

- Molecular Weight : 224.64 g/mol

- Structure : The compound features a benzodiazole ring, which is known for its biological activity.

1. Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazole exhibit significant antimicrobial properties. Although specific data on this compound is limited, related compounds have shown promising results against various pathogens.

| Compound | Activity | Reference |

|---|---|---|

| Benzodiazole Derivative A | MIC = 0.98 µg/mL against MRSA | |

| Benzodiazole Derivative B | Moderate activity against Candida albicans |

These findings suggest that this compound could possess similar antimicrobial properties, warranting further investigation.

2. Anticancer Activity

The anticancer potential of benzodiazole derivatives has been extensively studied. For instance, compounds with structural similarities have demonstrated cytotoxic effects against various cancer cell lines.

While direct studies on this compound are scarce, the observed activities of related compounds suggest that it may also exhibit significant anticancer effects.

3. Enzyme Inhibition

Enzyme inhibition studies are crucial for understanding the therapeutic potential of benzodiazole derivatives. Some related compounds have shown effective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in Alzheimer’s disease treatment.

These results indicate that this compound may also act as a potential inhibitor of these enzymes.

Case Studies and Research Findings

Several studies have explored the broader category of benzodiazoles and their derivatives:

Case Study: Benzodiazole Derivative Efficacy

A study evaluated the efficacy of various benzodiazole derivatives against cancer cell lines and reported significant cytotoxicity in several cases:

- Cytotoxicity Assay Results :

- Compounds showed IC50 values ranging from low micromolar to sub-micromolar levels across different cancer cell lines.

- The study highlighted that structural modifications significantly influenced the biological activity of these compounds.

Research Findings

Research indicates that modifications in the benzodiazole structure can enhance biological activity:

- Structural Influence : Substituents on the benzodiazole ring can modulate lipophilicity and electronic properties, affecting binding affinity to biological targets.

Q & A

Q. What synthetic methodologies are commonly employed for methyl 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carboxylate?

The synthesis typically involves multi-step reactions, including cyclization and esterification. For example, analogous benzodiazole derivatives are synthesized via hydrazine-mediated cyclization of substituted precursors in ethanol, followed by purification via recrystallization (e.g., methanol or ethanol) . In related benzodithiazine systems, methyl esters are introduced using methyl chloroformate or diazomethane under controlled conditions . Key reagents include carbon disulfide (CS₂) for thiolation and hydrazine derivatives for cyclization.

Q. How is the structural integrity and purity of this compound validated in academic research?

Characterization relies on spectroscopic and analytical techniques:

- 1H/13C-NMR : Assigns proton and carbon environments (e.g., methyl ester resonance at δ ~3.8–3.9 ppm, aromatic protons at δ ~7.0–8.4 ppm) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1715–1740 cm⁻¹ for esters, SO₂ stretches at ~1130–1340 cm⁻¹ in related sulfonamide derivatives) .

- Elemental analysis : Confirms C, H, N, S, and Cl content (experimental vs. calculated values; deviations >0.3% warrant re-purification) .

Q. What safety protocols are recommended for handling this compound?

While specific safety data for this compound is limited, protocols for structurally similar benzodiazoles include:

- PPE : Gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

- Waste disposal : Segregate hazardous waste (e.g., halogenated intermediates) for professional treatment .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical elemental analysis data?

Discrepancies often arise from incomplete purification or hygroscopic impurities. Solutions include:

- Recrystallization : Use polar aprotic solvents (e.g., DMSO) or mixed solvents (ethanol/water) to remove residual salts .

- Drying : Vacuum drying at 40–60°C for 24 hours to eliminate moisture .

- Alternative methods : Supplement elemental analysis with mass spectrometry (HRMS) or X-ray crystallography for unambiguous confirmation .

Q. What strategies optimize reaction yields for this compound derivatives?

Yield optimization involves:

- Solvent selection : Polar solvents (e.g., DMF, ethanol) enhance solubility of intermediates .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling reactions in aryl-substituted analogs .

- Temperature control : Reflux conditions (70–80°C) for cyclization steps, with gradual cooling to prevent byproduct formation .

Q. How can structural modifications enhance the compound’s bioactivity in structure-activity relationship (SAR) studies?

Rational design approaches include:

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, fluoro) at the 6-position to modulate electronic effects .

- Heterocyclic fusion : Attach triazole or thiazole moieties via click chemistry to improve binding affinity (e.g., triazole-linked benzodiazoles show enhanced antimicrobial activity) .

- Ester hydrolysis : Convert the methyl ester to a carboxylic acid for salt formation, improving solubility in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.